

synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene

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Compound of Interest

Compound Name: 1-(6-Methoxy-2-naphthyl)ethanol

Cat. No.: B028278

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Application Note and Protocol: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol Abstract

This document provides a detailed protocol for the synthesis of **1-(6-Methoxy-2-naphthyl)ethanol** via the reduction of 2-acetyl-6-methoxynaphthalene. The procedure utilizes sodium borohydride as a mild and selective reducing agent, offering a reliable method for producing the target secondary alcohol, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This protocol is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. **1-(6-Methoxy-2-naphthyl)ethanol** is a significant synthetic intermediate, primarily recognized as a precursor to Naproxen. The synthesis described herein employs the chemoselective reduction of the ketone functionality of 2-acetyl-6-methoxynaphthalene using sodium borohydride (NaBH₄). This reagent is favored for its operational simplicity, safety, and high selectivity for aldehydes and ketones in the presence of less reactive functional groups. This application note outlines a robust and reproducible laboratory-scale procedure, including reaction setup, monitoring, work-up, and product characterization.



Reaction Scheme

The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene, followed by protonation of the resulting alkoxide by the solvent (methanol).

Caption: Chemical transformation pathway.

Experimental Protocol

This section details the materials required and the step-by-step procedure for the synthesis.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.



Reagent/Materi al	Chemical Formula	M.W. (g/mol)	Amount	Moles (mmol)
2-acetyl-6- methoxynaphthal ene	C13H12O2	200.23	2.00 g	9.99
Sodium Borohydride (NaBH ₄)	NaBH4	37.83	0.28 g	7.40
Methanol (MeOH), Anhydrous	СН₃ОН	32.04	40 mL	-
Deionized Water (H ₂ O)	H ₂ O	18.02	50 mL	-
Ethyl Acetate (EtOAc)	C4H8O2	88.11	100 mL	-
Saturated Sodium Chloride (Brine)	NaCl	58.44	30 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	~5 g	-

Equipment

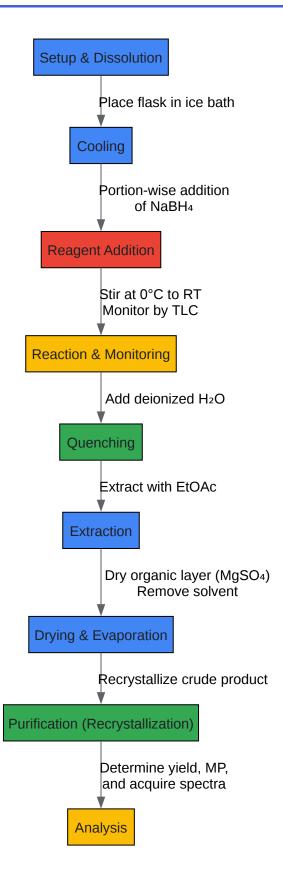
- 100 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator



- · Glassware for recrystallization
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Synthesis Procedure





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Caption: Step-by-step experimental workflow.



- Setup and Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-6-methoxynaphthalene (2.00 g, 9.99 mmol). Add 40 mL of anhydrous methanol and stir at room temperature until the solid is completely dissolved.
- Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
- Reagent Addition: While stirring, slowly add sodium borohydride (0.28 g, 7.40 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
- Reaction and Monitoring: After the addition is complete, continue stirring the reaction mixture
 in the ice bath for 30 minutes, then remove the bath and allow the reaction to proceed at
 room temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g.,
 using 3:1 Hexane:Ethyl Acetate as eluent) until the starting material spot has disappeared.
- Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.
 Continue stirring for 10 minutes.
- Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
- Drying and Evaporation: Wash the combined organic layer with brine (30 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization. A mixture of ethanol and water is a suitable solvent system.[1] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Results and Characterization

The procedure is expected to yield a white to pale cream crystalline solid.



Quantitative Data

Parameter	Expected Value
Theoretical Yield	2.02 g
Actual Yield	1.41 - 1.62 g (70-80% yield)
Appearance	White to pale cream powder/crystals
Melting Point	109-115 °C[2]
Solubility	Soluble in DMSO, acetone, dichloromethane, ethyl acetate. Insoluble in water.[3][4]

Spectroscopic Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique	Expected Data	
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.70-7.80 (m, 3H, Ar-H), 7.40-7.50 (m, 1H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 5.05 (q, J=6.4 Hz, 1H, CHOH), 3.92 (s, 3H, OCH ₃), 2.10 (br s, 1H, OH), 1.60 (d, J=6.4 Hz, 3H, CH ₃).	
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 157.8, 141.0, 134.5, 129.5, 129.0, 127.5, 126.0, 124.0, 119.0, 105.8, 70.5 (CHOH), 55.3 (OCH ₃), 25.2 (CH ₃).	
FT-IR (ATR, cm ⁻¹)	3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether), 1080 (C-O stretch, alcohol).[5]	
Mass Spec. (GC-MS)	m/z: 202 (M+), 187 (M+ - CH3), 159 (M+ - C2H5O).[5]	

Safety and Handling



- Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
- Methanol is flammable and toxic. Avoid inhalation and skin contact.
- Ethyl acetate is a flammable liquid and can cause eye irritation.
- Always perform reactions in a chemical fume hood.

Conclusion

The described protocol offers an efficient and reliable method for the synthesis of **1-(6-Methoxy-2-naphthyl)ethanol** from 2-acetyl-6-methoxynaphthalene. The use of sodium borohydride ensures a high-yield reduction under mild conditions. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product, making this protocol highly suitable for academic and industrial research settings.

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